Methyl 6-(cyclopropylamino)nicotinate
Overview
Description
Methyl 6-(cyclopropylamino)nicotinate is a synthetic compound that belongs to the class of nicotinic acid derivatives. It has gained significant attention in recent years due to its potential therapeutic and industrial applications. The compound is characterized by its unique structure, which includes a cyclopropylamino group attached to the nicotinate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(cyclopropylamino)nicotinate typically involves the reaction of 6-chloronicotinic acid with cyclopropylamine in the presence of a base, followed by esterification with methanol. The reaction conditions often include:
Temperature: 80-100°C
Solvent: Alcohol solvent such as methanol
Catalyst: Inorganic base like sodium hydroxide
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Mixing 6-chloronicotinic acid with cyclopropylamine: in a suitable solvent.
Heating the mixture: to the desired temperature.
Adding a base: to facilitate the reaction.
Esterification: with methanol to form the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(cyclopropylamino)nicotinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The cyclopropylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation Products: Various oxidized derivatives of the compound.
Reduced Forms: Different reduced forms depending on the reducing agent used.
Substituted Derivatives: Compounds with substituted functional groups replacing the cyclopropylamino group.
Scientific Research Applications
Methyl 6-(cyclopropylamino)nicotinate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-(cyclopropylamino)nicotinate involves its interaction with specific molecular targets and pathways. The compound is thought to exert its effects through:
Peripheral Vasodilation: Enhancing local blood flow at the site of application.
Release of Prostaglandin D2: Promoting the release of prostaglandin D2, which acts locally due to its short half-life.
Comparison with Similar Compounds
Similar Compounds
6-Methylnicotine: A nicotine analog with similar pharmacological effects.
Methyl Nicotinate: Another nicotinic acid derivative with vasodilatory properties.
Uniqueness
Methyl 6-(cyclopropylamino)nicotinate is unique due to its specific structure, which includes a cyclopropylamino group. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and pharmacological properties.
Properties
IUPAC Name |
methyl 6-(cyclopropylamino)pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-14-10(13)7-2-5-9(11-6-7)12-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZOTLSTVANHLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)NC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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